molecular formula C11H18ClNO B1669476 4-(3-methylbutoxy)aniline;hydrochloride CAS No. 10141-51-2

4-(3-methylbutoxy)aniline;hydrochloride

Cat. No.: B1669476
CAS No.: 10141-51-2
M. Wt: 215.72 g/mol
InChI Key: GFESZSNFRSACMU-UHFFFAOYSA-N
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Description

4-(3-methylbutoxy)aniline;hydrochloride is a chemical compound that belongs to the class of anilines. It is commonly used in medical, environmental, and industrial research due to its unique properties. The compound has a molecular formula of C11H18ClNO and a molecular weight of 215.72 g/mol.

Biochemical Analysis

Biochemical Properties

CP-24879 hydrochloride interacts with delta5D and delta6D enzymes, which are the rate-limiting enzymes for polyunsaturated fatty acid (PUFA) conversion . It inhibits the biosynthesis of arachidonic acid by acting via the inhibition of these desaturases . This interaction significantly reduces intracellular lipid accumulation and inflammatory injury in hepatocytes .

Cellular Effects

CP-24879 hydrochloride has a profound impact on various types of cells and cellular processes. It can significantly reduce intracellular lipid accumulation and inflammatory injury in hepatocytes . It exhibits superior antisteatotic and anti-inflammatory actions in fat-1 and ω-3-treated hepatocytes .

Molecular Mechanism

The molecular mechanism of CP-24879 hydrochloride involves its binding interactions with delta5D and delta6D enzymes . It inhibits these enzymes, thereby reducing the biosynthesis of arachidonic acid . This leads to a decrease in intracellular lipid accumulation and inflammatory injury in hepatocytes .

Temporal Effects in Laboratory Settings

In laboratory settings, CP-24879 hydrochloride shows temporal changes in its effects. For instance, it inhibits Δ6 + Δ5 desaturase activities in a concentration-dependent manner over time . It also shows inhibitory responses on oleic acid-induced triglyceride accumulation in hepatocytes .

Dosage Effects in Animal Models

In animal models, the effects of CP-24879 hydrochloride vary with different dosages. Mice injected with CP-24879 hydrochloride at 3 mg/kg had a reduction of liver arachidonate content of approximately 50% .

Metabolic Pathways

CP-24879 hydrochloride is involved in the metabolic pathway of arachidonic acid biosynthesis . It interacts with delta5D and delta6D enzymes, inhibiting the conversion of PUFAs .

Transport and Distribution

It is known that it significantly reduces intracellular lipid accumulation , suggesting that it may be distributed to areas of the cell where lipid metabolism occurs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methylbutoxy)aniline;hydrochloride can be achieved through various methods. One common approach involves the nucleophilic substitution of a halogenated aniline derivative with 3-methylbutanol under basic conditions. This reaction typically requires a catalyst such as palladium and proceeds under mild temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(3-methylbutoxy)aniline;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as manganese dioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Manganese dioxide, peroxymonosulfuric acid.

    Reduction: Sodium borohydride, sodium cyanoborohydride.

    Substitution: Palladium catalysts, basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

4-(3-methylbutoxy)aniline;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-(3-methylbutoxy)aniline hydrochloride
  • Aniline hydrochloride
  • Phenylamine hydrochloride

Uniqueness

4-(3-methylbutoxy)aniline;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other aniline derivatives.

Properties

IUPAC Name

4-(3-methylbutoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-9(2)7-8-13-11-5-3-10(12)4-6-11;/h3-6,9H,7-8,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFESZSNFRSACMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90582022
Record name 4-(3-Methylbutoxy)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90582022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10141-51-2
Record name 4-(3-Methylbutoxy)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90582022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-Isopentoxyaniline hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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